![molecular formula C8H14ClN B2573596 5-Azaspiro[2.6]non-7-ene;hydrochloride CAS No. 2287320-62-9](/img/structure/B2573596.png)

5-Azaspiro[2.6]non-7-ene;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

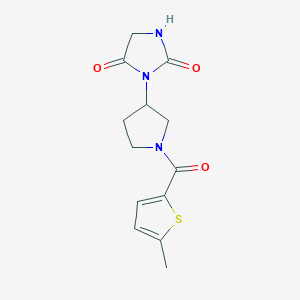

5-Azaspiro[2.6]non-7-ene;hydrochloride is a chemical compound with the molecular formula C8H14ClN . It has a molecular weight of 159.66 . This compound is not intended for human or veterinary use and is for research use only.

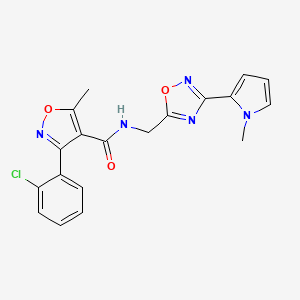

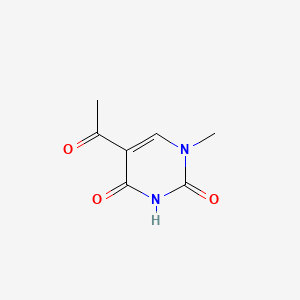

Molecular Structure Analysis

The molecular structure of 5-Azaspiro[2.6]non-7-ene;hydrochloride is represented by the formula C8H14ClN . This indicates that the molecule is composed of 8 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .Physical And Chemical Properties Analysis

5-Azaspiro[2.6]non-7-ene;hydrochloride is a powder that is stored at room temperature .Scientific Research Applications

Diversity-Oriented Synthesis of Azaspirocycles

The compound has been utilized in the diversity-oriented synthesis of azaspirocycles. A study describes the multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane, providing rapid access to omega-unsaturated dicyclopropylmethylamines. These building blocks are then converted into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting functionalized pyrrolidines, piperidines, and azepines are significant scaffolds for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Novel Terpenoid Insect Repellent

Another research application is in the context of natural product synthesis and bioactivity. A nitrogen-containing terpene, structurally related to 5-Azaspiro[2.6]non-7-ene, has been identified as an insect repellent. This compound, isolated from a millipede's defensive secretion, showcases the bioactivity potential of azaspirocycles (Smolanoff et al., 1975).

Antibacterial Applications

5-Azaspiro[2.6]non-7-ene derivatives have been investigated for their antibacterial properties. For instance, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines were synthesized and showed potent in vitro antibacterial activity against respiratory pathogens, including drug-resistant strains. Such compounds highlight the therapeutic potential of 5-Azaspiro[2.6]non-7-ene derivatives in treating respiratory tract infections (Odagiri et al., 2013).

Efficient Synthesis for Natural Product Analogues

Additionally, the azaspirocyclic core structure of halichlorine and pinnaic acid was efficiently synthesized using intramolecular acylnitroso ene reaction. This method highlights the versatility of 5-Azaspiro[2.6]non-7-ene in synthesizing complex natural product analogues (Matsumura, Aoyagi, & Kibayashi, 2003).

Safety and Hazards

The safety information for 5-Azaspiro[2.6]non-7-ene;hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): removing/taking off immediately all contaminated clothing and rinsing skin with water/shower .

properties

IUPAC Name |

5-azaspiro[2.6]non-7-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-6-9-7-8(3-1)4-5-8;/h1-2,9H,3-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVVTSIWNCKYJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC=CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.6]non-7-ene;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1'-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2573517.png)

![2-chloro-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B2573520.png)

![3-(4-chlorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2573523.png)

![3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2573532.png)